molecular formula C23H32O4 B8821129 Nomegestrol acetate impurity A CAS No. 32420-14-7

Nomegestrol acetate impurity A

Cat. No.: B8821129
CAS No.: 32420-14-7
M. Wt: 372.5 g/mol
InChI Key: OPADDDNEXIUOCI-BQIFQVOGSA-N
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Description

The compound 6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate (Nomegestrol acetate impurity A) is a synthetic steroid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate involves multiple steps, starting from basic steroid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation: Conversion of hydroxyl groups to ketones.

    Acetylation: Addition of acetate groups to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Controlled addition of reagents and catalysts.

    Purification: Techniques such as crystallization and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more ketones, while reduction may yield alcohols.

Scientific Research Applications

6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other steroid derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and hormonal treatments.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as steroid receptors. It modulates various signaling pathways, leading to changes in gene expression and cellular functions. The exact mechanism involves binding to receptors, altering their conformation, and influencing downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate: (Nomegestrol acetate impurity A)

  • 6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl propionate
  • 6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl butyrate

Uniqueness

6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate stands out due to its specific acetate group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a unique candidate for specific applications.

Properties

CAS No.

32420-14-7

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H32O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h12-13,17-18,20-21H,5-11H2,1-4H3/t13-,17+,18+,20+,21-,22-,23-/m0/s1

InChI Key

OPADDDNEXIUOCI-BQIFQVOGSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4

Origin of Product

United States

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